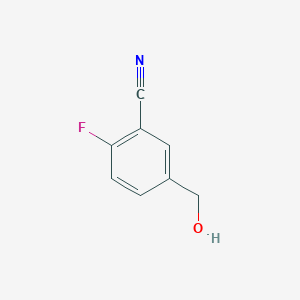

2-Fluoro-5-(hydroxymethyl)benzonitrile

描述

2-Fluoro-5-(hydroxymethyl)benzonitrile is a fluorinated aromatic compound characterized by a benzonitrile core substituted with a fluorine atom at the 2-position and a hydroxymethyl (-CH₂OH) group at the 5-position. Its molecular formula is C₈H₅FNO, with a molecular weight of 150.13 g/mol (calculated). This compound is frequently utilized as an intermediate in the synthesis of pharmaceuticals, such as poly(ADP-ribose) polymerase (PARP) inhibitors, due to its balanced reactivity and stability .

属性

IUPAC Name |

2-fluoro-5-(hydroxymethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNO/c9-8-2-1-6(5-11)3-7(8)4-10/h1-3,11H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOVBMNHJMJKTRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CO)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70378783 | |

| Record name | 2-fluoro-5-(hydroxymethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

227609-85-0 | |

| Record name | 2-fluoro-5-(hydroxymethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-(hydroxymethyl)benzonitrile typically involves the fluorination of a suitable precursor followed by the introduction of the hydroxymethyl and nitrile groups. One common method involves the reaction of 2-fluorobenzonitrile with formaldehyde under basic conditions to introduce the hydroxymethyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of specialized equipment and catalysts to facilitate the reactions.

化学反应分析

Types of Reactions

2-Fluoro-5-(hydroxymethyl)benzonitrile undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

Reduction: The nitrile group can be reduced to form an amine.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Nucleophiles such as amines or thiols can be used to substitute the fluorine atom.

Major Products Formed

Oxidation: 2-Fluoro-5-(carboxymethyl)benzonitrile.

Reduction: 2-Fluoro-5-(aminomethyl)benzonitrile.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

Chemistry

- Building Block for Complex Molecules : The compound serves as an essential intermediate in synthesizing more complex organic compounds due to its reactive functional groups.

Biology

- Enzyme Interactions : It is utilized in studies examining how compounds interact with enzymes and metabolic pathways, potentially influencing enzymatic activity.

Medicine

- Pharmaceutical Intermediate : The compound is being explored as an intermediate in the synthesis of various pharmaceutical agents, particularly those targeting cancer and other diseases.

Industry

- Production of Specialty Chemicals : Its unique properties make it valuable in producing specialty chemicals and materials used in various industrial applications.

Anticancer Properties

Research indicates that fluorinated benzonitriles may exhibit significant anticancer activity. Compounds similar to 2-Fluoro-5-(hydroxymethyl)benzonitrile have shown potent inhibition of cancer cell proliferation with IC50 values often in the nanomolar range, indicating strong efficacy against various cancer cell lines.

Cellular Effects

Laboratory studies suggest that this compound may influence:

- Cell Signaling Pathways : Modulating growth and apoptosis pathways.

- Gene Expression : Alterations in gene expression profiles through interactions with transcription factors or DNA-binding proteins.

作用机制

The mechanism of action of 2-Fluoro-5-(hydroxymethyl)benzonitrile involves its interaction with specific molecular targets and pathways. The fluorine atom can enhance the compound’s stability and reactivity, while the hydroxymethyl and nitrile groups can participate in various biochemical reactions. These interactions can affect enzyme activity, protein binding, and cellular signaling pathways.

相似化合物的比较

2-Fluoro-5-hydroxybenzonitrile

- Molecular Formula: C₇H₄FNO

- Molecular Weight : 137.11 g/mol

- Key Differences :

- Replaces the hydroxymethyl group with a hydroxyl (-OH) group.

- Reduced molecular weight and lower steric bulk compared to the hydroxymethyl derivative.

- The hydroxyl group enhances hydrogen-bonding capacity but limits further alkylation or oxidation reactions.

- Applications : Used in agrochemicals and as a precursor for fluorinated polymers .

2-Fluoro-5-formylbenzonitrile

2-Fluoro-5-(trifluoromethyl)benzonitrile

- Molecular Formula : C₈H₃F₄N

- Molecular Weight : 189.11 g/mol

- Key Differences :

- Features a trifluoromethyl (-CF₃) group instead of hydroxymethyl.

- Strong electron-withdrawing effect increases electrophilicity of the aromatic ring.

- Enhances stability against metabolic degradation in pharmaceuticals.

- Applications : Key intermediate in synthesizing indolocarbazole derivatives for optoelectronic materials .

2-Fluoro-5-(imidazo[1,2-a]pyridin-3-yl)benzonitrile

- Molecular Formula : C₁₄H₈FN₃

- Molecular Weight : 237.23 g/mol

- Key Differences :

- Incorporates an imidazopyridine moiety, adding a heterocyclic ring.

- Enhanced π-π stacking and hydrogen-bonding interactions improve binding to biological targets.

- Applications : Explored in anticancer drug discovery due to high ligand efficiency and low molecular weight .

2-Fluoro-5-[(3-oxo-1(3H)-isobenzofurylidene)methyl]benzonitrile

- Molecular Formula: C₁₅H₇FNO₂

- Molecular Weight : 259.22 g/mol

- Key Differences: Contains a conjugated isobenzofuranone group, critical for PARP inhibition. Improved synthetic route avoids corrosive reagents (e.g., sodium methoxide), enhancing scalability .

- Applications : Intermediate in Olaparib synthesis, a PARP inhibitor used in cancer therapy .

4-Chloro-5-fluoro-2-hydroxybenzonitrile

- Molecular Formula: C₇H₃ClFNO

- Molecular Weight : 171.56 g/mol

- Key Differences :

- Substitution pattern includes chlorine at the 4-position and hydroxyl at the 2-position.

- Increased lipophilicity due to chlorine, improving blood-brain barrier penetration.

- Applications : Investigated as a pharmaceutical intermediate for CNS-targeted drugs .

Comparative Analysis Table

Key Findings and Implications

- Reactivity : The hydroxymethyl group in this compound offers versatile modification pathways (e.g., oxidation to formyl or esterification), unlike the hydroxyl or trifluoromethyl derivatives .

- Electronic Effects : Electron-withdrawing groups (-CF₃, -CN) enhance electrophilicity, favoring nucleophilic aromatic substitution, while hydroxymethyl provides mild electron-donating effects .

- Biological Relevance: Imidazopyridine and isobenzofuranone derivatives exhibit superior binding to therapeutic targets, underscoring the importance of heterocyclic appendages .

生物活性

Chemical Structure and Properties

2-Fluoro-5-(hydroxymethyl)benzonitrile features a fluorine atom and a hydroxymethyl group attached to a benzonitrile backbone. This unique substitution pattern may influence its reactivity and interaction with biomolecules.

The exact mechanism of action for this compound is not well-documented; however, its structural similarities to other indole derivatives suggest it may interact with various cellular targets:

- Enzyme Interaction : As a potential ligand, it may modulate enzyme activity through binding interactions.

- Receptor Binding : The compound could inhibit or activate specific receptors, leading to downstream effects on cell signaling pathways.

Anticancer Properties

Research on related compounds indicates that fluorinated benzonitriles may exhibit anticancer properties. For instance, compounds structurally similar to this compound have shown potent inhibition of cancer cell proliferation in various studies. The IC50 values for these compounds often fall within the nanomolar range, suggesting significant efficacy against cancer cells .

Antimicrobial Activity

Fluorinated compounds have been investigated for their antimicrobial properties. While direct studies on this compound are lacking, the presence of fluorine in similar structures has been correlated with increased antimicrobial activity due to enhanced membrane permeability and interaction with microbial enzymes .

Cellular Effects

In laboratory settings, fluorinated compounds like this compound may influence cellular processes such as:

- Cell Signaling Pathways : Modulation of pathways involved in cell growth and apoptosis.

- Gene Expression : Potential alterations in gene expression profiles through interaction with transcription factors or DNA-binding proteins.

Dosage Effects

The biological effects of this compound may vary significantly with dosage:

- Low Doses : Possible enhancement of cellular function and metabolic activity.

- High Doses : Risk of toxicity, including cellular damage or apoptosis.

Transport and Distribution

Understanding the transport and distribution mechanisms of this compound is crucial for determining its biological efficacy. The compound may utilize specific transporters to enter cells, impacting its bioavailability and therapeutic potential.

Comparison with Similar Compounds

A comparative analysis can provide insights into the unique properties of this compound:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| Indole-3-acetic acid | Naturally occurring plant hormone | Regulates plant growth |

| 2,6-Difluorobenzonitrile | Two fluorine substitutions | Potential anticancer properties |

| 5-Fluoro-2-hydroxybenzonitrile | Hydroxy group addition | Antimicrobial activity |

Case Studies and Research Findings

Although specific case studies on this compound are sparse, related research highlights the significance of fluorinated compounds in drug discovery:

- Anticancer Activity : A study on fluorinated derivatives demonstrated significant growth inhibition in L1210 mouse leukemia cells with IC50 values in the nanomolar range .

- Stability Concerns : Research indicates that fluorinated compounds can exhibit instability under physiological conditions, which may affect their therapeutic applications .

常见问题

Q. Table 1: Comparison of Synthetic Methods

| Method | Yield | Key Conditions | Reference |

|---|---|---|---|

| Reductive Amination | 61% | NaBH₄, MeOH, RT | |

| Automated Protocol | 38–61% | Pd catalysis, acetonitrile |

Basic: How is this compound characterized structurally?

Answer:

Critical characterization techniques include:

- NMR Spectroscopy :

- HRMS : Molecular ion [M+H]+ observed at m/z 275.1757 (calculated 275.1754), confirming molecular formula .

Advanced: How does the fluorine atom influence the electronic properties and reactivity of this compound?

Answer:

The fluorine atom at the 2-position induces:

- Electron-Withdrawing Effects : Stabilizes negative charges, directing electrophilic substitution to the 5-position.

- Enhanced Stability : Fluorine’s electronegativity increases resistance to metabolic degradation, making it valuable in drug intermediates .

- Impact on Reactivity : Facilitates Suzuki-Miyaura cross-coupling reactions (e.g., with boronic esters) due to activated aryl halide-like behavior .

Advanced: How can researchers resolve contradictions in reaction yields under varying catalytic conditions?

Answer:

Yield discrepancies often arise from:

- Catalyst Loading : Palladium catalysts (e.g., Pd(PPh₃)₄) at 5 mol% vs. 2 mol% alter turnover rates .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) vs. acetonitrile influence reaction kinetics and side-product formation .

Methodological Approach :- Perform Design of Experiments (DoE) to optimize temperature, solvent, and catalyst ratios.

- Use LC-MS to monitor intermediate stability and byproduct profiles .

Advanced: What computational tools predict the reactivity of this compound in drug discovery?

Answer:

- Density Functional Theory (DFT) : Models electron distribution to predict sites for nucleophilic/electrophilic attacks .

- Molecular Docking : Evaluates binding affinity with target proteins (e.g., kinase inhibitors) by simulating interactions with the hydroxymethyl and nitrile groups .

- CADD (Computer-Aided Drug Design) : Used to design imidazopyridine analogs with improved ligand efficiency (e.g., logP <3) .

Advanced: What role does this compound play in API (Active Pharmaceutical Ingredient) intermediates?

Answer:

this compound is a key intermediate in:

- Crisaborole Analogs : Used in anti-inflammatory agents via boronate ester formation .

- Imidazopyridine Derivatives : Synthesized via cross-coupling to target kinases (e.g., EGFR inhibitors) with IC₅₀ values <100 nM .

- Spirocyclic Compounds : Automated synthesis platforms generate analogs for CNS drug candidates .

Q. Table 2: Applications in Medicinal Chemistry

| Application | Target | Key Reaction | Reference |

|---|---|---|---|

| Kinase Inhibitors | EGFR | Suzuki coupling | |

| Anti-inflammatory Agents | PDE4 | Boronate ester formation |

Advanced: How to address spectral data discrepancies in hydroxymethyl group characterization?

Answer:

Conflicting NMR signals for -CH₂OH may arise from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。